Cas no 929390-00-1 (N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide)

N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide
- 929390-00-1
- AKOS002291929
- N-(2-ethylphenyl)-5-methoxy-2-methylbenzofuran-3-carboxamide
- F2095-0082
-
- インチ: 1S/C19H19NO3/c1-4-13-7-5-6-8-16(13)20-19(21)18-12(2)23-17-10-9-14(22-3)11-15(17)18/h5-11H,4H2,1-3H3,(H,20,21)
- InChIKey: RSVVJVBOWDBPKR-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C(NC2C=CC=CC=2CC)=O)C2C=C(C=CC1=2)OC
計算された属性
- せいみつぶんしりょう: 309.13649347g/mol
- どういたいしつりょう: 309.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 51.5Ų
N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2095-0082-2μmol |
N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |
929390-00-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2095-0082-2mg |
N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |
929390-00-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2095-0082-1mg |
N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |
929390-00-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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8. Back matter
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamideに関する追加情報
N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide (CAS No. 929390-00-1): An Overview of a Promising Compound in Pharmaceutical Research
N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide (CAS No. 929390-00-1) is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of benzofurans, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
The chemical structure of N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide features a benzofuran core with specific functional groups that contribute to its biological activity. The presence of the 5-methoxy and 2-methyl substituents on the benzofuran ring, along with the N-(2-ethylphenyl) group, imparts distinct pharmacological properties to this compound. These structural features have been shown to enhance the compound's solubility, stability, and bioavailability, making it a promising candidate for drug development.
Recent studies have highlighted the potential of N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. In vitro and in vivo experiments have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide could be a valuable therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has shown promise in cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells. These findings suggest that N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide could be developed as an anticancer agent with broad-spectrum activity.
The neuroprotective potential of N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has also been explored in preclinical studies. Research has shown that this compound can protect neurons from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are thought to be mediated by the compound's ability to upregulate antioxidant enzymes and inhibit the production of reactive oxygen species (ROS). These findings open up new avenues for the development of neuroprotective therapies using N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide.
The safety profile of N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is another important aspect that has been investigated. Preclinical toxicity studies have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. This favorable safety profile supports its potential for further clinical development.
Clinical trials are currently underway to evaluate the efficacy and safety of N-(2-ethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide in human subjects. Early results from phase I trials have been promising, with the compound demonstrating good tolerability and pharmacokinetic properties. Phase II trials are expected to provide more detailed insights into its therapeutic potential for specific indications.
In conclusion, N-(2-Ethylphenyl)-5-Methoxy-2-Methyl-Benzofuran Carboxamide (CAS No. 929390)-00 is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in areas such as inflammation, cancer, and neurodegeneration. As more data from clinical trials become available, it is likely that this compound will play an increasingly important role in the pharmaceutical industry.
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